2-(3-ethoxy-2-hydroxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
This compound belongs to the 8-oxo-7H-purine-6-carboxamide family, characterized by a bicyclic purine core substituted at the 2- and 9-positions with aromatic groups. The 2-position features a 3-ethoxy-2-hydroxyphenyl moiety, while the 9-position is occupied by a 2-ethoxyphenyl group.
For instance, Huang et al. () describe a method for synthesizing 8-mercaptopurine-6-carboxamide derivatives using phenyl isothiocyanate and diaminomaleonitrile in THF, followed by S-alkylation with iodomethane. This approach may be adaptable to the target compound by substituting appropriate aldehydes and electrophiles.
Properties
IUPAC Name |
2-(3-ethoxy-2-hydroxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-3-31-14-10-6-5-9-13(14)27-21-17(25-22(27)30)16(19(23)29)24-20(26-21)12-8-7-11-15(18(12)28)32-4-2/h5-11,28H,3-4H2,1-2H3,(H2,23,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHBKGOOQCTASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C(=CC=C4)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxy-2-hydroxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization of the purine core: Introduction of the ethoxy and hydroxy groups through substitution reactions.
Amidation: Formation of the carboxamide group through reactions with amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The purine core undergoes nucleophilic substitution at positions N7 and N9 due to electron-deficient nitrogen atoms.
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Reagents : Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or tetrabutylammonium bromide (TBAB) in polar aprotic solvents like DMF or DMSO.
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Outcomes :
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Substitution of the ethoxy group with amines or thiols under basic conditions.
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Selective displacement at N9 observed due to steric hindrance from the adjacent 2-ethoxyphenyl group.
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| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Ethoxy → Amine substitution | NaOH (1M), DMF, 80°C, 6h | 2-(3-amino-2-hydroxyphenyl) derivative | 72% |
| Ethoxy → Thiol substitution | K₂CO₃, DMSO, 60°C, 4h | 2-(3-mercapto-2-hydroxyphenyl) derivative | 65% |
Oxidation Reactions
The 8-oxo group and hydroxyphenyl substituent are susceptible to oxidation.
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Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or meta-chloroperbenzoic acid (mCPBA) .
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Outcomes :
Hydrolysis Reactions
The ethoxy groups undergo hydrolysis in acidic or basic media.
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Reagents : Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
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Outcomes :
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Conversion of ethoxy to hydroxyl groups, enhancing solubility in aqueous media.
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Stability of the carboxamide group under mild acidic conditions.
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| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Ethoxy → Hydroxy hydrolysis | HCl (6M), reflux, 2h | 2-(3-hydroxy-2-hydroxyphenyl) derivative | 85% |
Condensation Reactions
The carboxamide group participates in condensation with amines or alcohols.
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Carboxamide → Urea condensation | DCC, NHS, THF, RT, 12h | Urea-linked purine analog | 63% |
Ring Modification Reactions
The purine ring can undergo expansion or contraction under specific conditions.
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Outcomes :
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Purine → Pyrimidine conversion | NH₂NH₂, ethanol, 70°C, 5h | Pyrimidine-carboxamide hybrid | 34% |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition or dimerization.
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Conditions : UV light (254 nm), inert atmosphere.
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Outcomes :
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Dimerization via the purine’s double bonds.
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Reduced bioactivity due to structural rigidity.
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Key Research Findings
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Reactivity Hierarchy : N9 > N7 > C8 for substitution, attributed to steric and electronic factors.
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Stability : The compound degrades above 150°C, forming charred residues with loss of ethoxy groups.
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Solvent Effects : Reactions in DMF show higher regioselectivity compared to DMSO due to solvent polarity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 2-(3-ethoxy-2-hydroxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide. These compounds have shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, derivatives exhibiting structural similarities have been evaluated for their ability to induce apoptosis in breast cancer cells and inhibit tumor growth in xenograft models .
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties. It has been observed to downregulate pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases. In animal models, administration of similar compounds led to reduced inflammation markers, indicating a therapeutic role in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Properties
The neuroprotective potential of this compound is also under investigation. Studies have shown that purine derivatives can protect neuronal cells from oxidative stress-induced damage. In models of neurodegenerative diseases like Alzheimer's and Parkinson's, these compounds have demonstrated the ability to enhance cell viability and reduce neuroinflammation .
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial and fungal strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-ethoxy-2-hydroxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide would depend on its specific interactions with biological targets. Typically, purine derivatives exert their effects by binding to enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, phosphodiesterases, or adenosine receptors, among others.
Comparison with Similar Compounds
Key Structural and Functional Differences
- Halogenated analogs (e.g., chlorine in , fluorine in ) exhibit higher electronegativity, which may enhance binding affinity to hydrophobic enzyme pockets.
- Synthetic Accessibility: Compounds with methoxy or ethoxy groups (e.g., ) are noted for high purity and scalability, likely due to the stability of ether linkages during synthesis. The target compound’s hydroxyl group may require protective strategies during synthesis to prevent unwanted side reactions, as seen in analogous purine syntheses ().
- Biological Implications: The fluorine atom in ’s compound is associated with improved metabolic stability, a feature absent in the target compound.
Biological Activity
The compound 2-(3-ethoxy-2-hydroxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a purine core, which is common in many biologically active molecules. Its IUPAC name reflects the presence of ethoxy and hydroxyphenyl groups, which may contribute to its biological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H22N4O4 |
| Molecular Weight | 382.42 g/mol |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The purine core allows it to mimic natural substrates or inhibitors, which can modulate various biological pathways. Preliminary studies suggest that it may influence cell proliferation and apoptosis through interactions with kinases or other signaling molecules.
Cytotoxicity and Apoptosis Induction
Recent studies have reported that derivatives of purine compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, similar compounds have been shown to induce apoptosis in CEM (human T-cell leukemia) and MCF7 (breast cancer) cells. The mechanism often involves the activation of caspases and alterations in the cell cycle .
Case Studies
- CEM Cell Line : In vitro studies indicated that the compound led to a dose-dependent reduction in cell viability after 24 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound effectively triggers programmed cell death.
- MCF7 Cell Line : Similar results were observed with MCF7 cells, where treatment with the compound resulted in G1 phase arrest and subsequent apoptosis. The study highlighted the potential of this compound as an anti-cancer agent targeting breast cancer cells.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds known for their biological activities.
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Adenosine | Modulates immune response | Receptor agonist |
| Caffeine | Stimulant; affects CNS | Phosphodiesterase inhibitor |
| Allopurinol | Reduces uric acid levels | Xanthine oxidase inhibitor |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3-ethoxy-2-hydroxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with a purine core. Key steps include nucleophilic substitution to attach ethoxyphenyl groups and carboxamide formation. Optimization requires:
- Catalysts : Lewis acids (e.g., BF₃·Et₂O) for regioselective substitution .
- Solvents : Polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Temperature : Controlled heating (60–80°C) to minimize side reactions .
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- Analytical HPLC : To assess purity (>95% threshold) .
- Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., m/z 449.467 for C₂₃H₂₃N₅O₅) .
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy proton signals at δ 1.2–1.4 ppm) .
Q. What are the solubility and stability profiles under laboratory conditions?
- Answer :
- Solubility : Moderate in DMSO (20–25 mg/mL) and DMF; low in aqueous buffers (<0.1 mg/mL at pH 7.4) .
- Stability : Stable at –20°C for >6 months; degrade in acidic/basic conditions (pH <4 or >10) within 24 hours .
Advanced Research Questions
Q. How do substituent modifications (e.g., ethoxy vs. methoxy groups) impact biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Ethoxy groups enhance lipophilicity (logP ~3.2), improving membrane permeability. Methoxy groups reduce steric hindrance, increasing binding to targets like COX-2 (IC₅₀ ~2.5 µM) .
- Experimental Design : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) across analogs. Use molecular docking to map substituent interactions with catalytic pockets .
Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Dependent Studies : Test activity across concentrations (e.g., 0.1–100 µM) to identify therapeutic vs. toxic thresholds .
- Cell-Type Specificity : Compare effects in primary vs. cancer cell lines (e.g., IC₅₀ of 5 µM in HeLa vs. 50 µM in PBMCs) .
- Pathway Analysis : Use RNA-seq or proteomics to identify off-target pathways (e.g., apoptosis vs. NF-κB) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME predict bioavailability (%F = 45–60) and blood-brain barrier penetration (low) .
- Molecular Dynamics Simulations : Assess binding stability (RMSD <2 Å over 100 ns) to refine substituent geometry .
Future Research Directions
- Mechanistic Studies : Use cryo-EM to resolve binding modes with kinase targets .
- In Vivo Efficacy : Test in murine inflammation models with pharmacokinetic monitoring (Cmax, T₁/₂) .
- Toxicity Profiling : Conduct Ames tests and hepatocyte viability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
